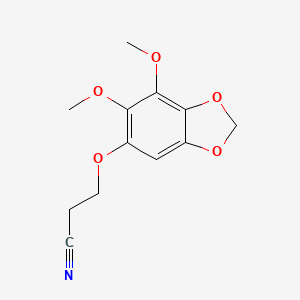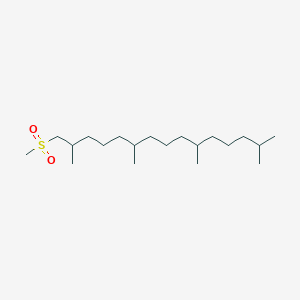
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is an organic compound characterized by its unique structure, which includes a methanesulfonyl group attached to a long hydrocarbon chain with multiple methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable hydrocarbon precursor under controlled conditions. The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to facilitate the formation of the methanesulfonyl group .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene, followed by the reaction with a hydrocarbon substrate. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons with methyl groups.
Substitution: Various substituted hydrocarbons depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce methanesulfonyl groups into molecules.
Biology: Investigated for its potential as a biological alkylating agent.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and polymers
Mécanisme D'action
The mechanism of action of 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution reactions, where it acts as an electrophile, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its interaction with nucleophilic sites in target molecules, leading to the formation of stable products .
Comparaison Avec Des Composés Similaires
Methanesulfonyl chloride: A precursor to methanesulfonates, used in similar substitution reactions.
Methanesulfonic acid: Used in green chemistry applications due to its strong acidity and stability.
Methanesulfonyl fluoride: Another related compound with similar reactivity but different applications
Uniqueness: 1-(Methanesulfonyl)-2,6,10,14-tetramethylpentadecane is unique due to its long hydrocarbon chain with multiple methyl groups, which imparts distinct physical and chemical properties. This structure makes it particularly useful in applications requiring hydrophobic characteristics and specific reactivity patterns .
Propriétés
Numéro CAS |
92891-85-5 |
|---|---|
Formule moléculaire |
C20H42O2S |
Poids moléculaire |
346.6 g/mol |
Nom IUPAC |
2,6,10,14-tetramethyl-1-methylsulfonylpentadecane |
InChI |
InChI=1S/C20H42O2S/c1-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-23(6,21)22/h17-20H,7-16H2,1-6H3 |
Clé InChI |
KDDJZZYCWSTFQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC(C)CS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


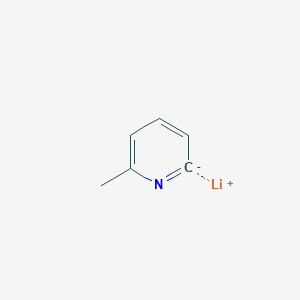
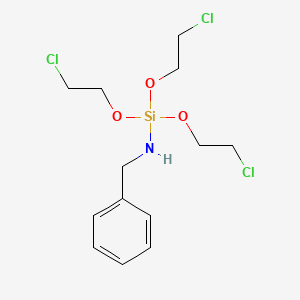
![4-[2-(Methylselanyl)ethyl]benzene-1,2-diol](/img/structure/B14345419.png)


![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
![Hydrazinecarbothioamide, N-[[2-(acetyloxy)ethoxy]methyl]-](/img/structure/B14345437.png)
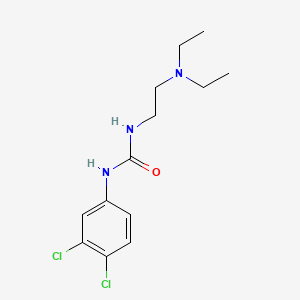

![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
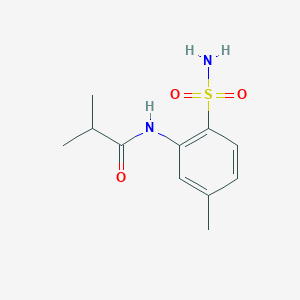
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
